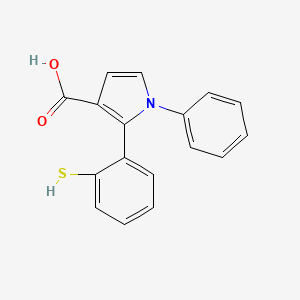
1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a mercaptophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets in biological systems. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the aromatic rings can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in vulcanization of rubber and as a corrosion inhibitor.
2-Mercaptobenzoxazole: Studied for its potential as a carbonic anhydrase inhibitor.
2-Mercaptophenylpyrimidine: Investigated for its anti-HIV activity.
Uniqueness
2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Biological Activity
1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring substituted with phenyl and sulfanyl groups. The molecular formula is C15H13N1O2S1, with a molecular weight of approximately 273.33 g/mol.
Antioxidant Properties
Research indicates that compounds with a pyrrole scaffold can exhibit significant antioxidant activity. For instance, studies have shown that derivatives of pyrrole can modulate oxidative stress pathways, potentially providing protective effects against cellular damage caused by reactive oxygen species (ROS) . The specific compound may interact with the Keap1-Nrf2 signaling pathway, which is crucial for the cellular response to oxidative stress.
Antimicrobial Activity
Pyrrole derivatives have been investigated for their antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy compared to other known antimicrobial agents remains limited .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Keap1-Nrf2 Pathway Modulation : It may enhance the nuclear translocation of Nrf2, leading to increased expression of antioxidant genes such as HO-1 and NQO1 .
- Inhibition of Enzymatic Activity : The compound could potentially inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .
Case Studies and Research Findings
A notable study explored the effects of pyrrole derivatives on lung injury models. The findings suggested that certain pyrrole compounds could significantly alleviate symptoms of acute lung injury by modulating oxidative stress pathways .
Properties
CAS No. |
88264-04-4 |
|---|---|
Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-phenyl-2-(2-sulfanylphenyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)14-10-11-18(12-6-2-1-3-7-12)16(14)13-8-4-5-9-15(13)21/h1-11,21H,(H,19,20) |
InChI Key |
YEXPBGWZKDKVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=C2C3=CC=CC=C3S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















